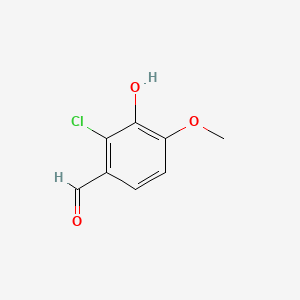
1-Cloro-2-yodo-1,1,2-trifluoroetano
Descripción general
Descripción
1-Chloro-2-iodo-1,1,2-trifluoroethane is a chemical compound with the molecular formula C2HClF3I. It has a molecular weight of 244.38 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The InChI code for 1-Chloro-2-iodo-1,1,2-trifluoroethane is 1S/C2HClF3I/c3-2(5,6)1(4)7/h1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-Chloro-2-iodo-1,1,2-trifluoroethane has a boiling point of 77°C, a density of 2.181, and a refractive index of 1.432 . It is sensitive to light .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Imidazol
Los derivados de imidazol son prominentes en la química farmacéutica debido a su potencial terapéutico. 1-Cloro-2-yodo-1,1,2-trifluoroetano puede utilizarse como un bloque de construcción halogenado en la síntesis de estos compuestos, que exhiben una amplia gama de actividades biológicas que incluyen propiedades antibacterianas, antifúngicas y antitumorales .
Desarrollo de Agentes Antimicrobianos
La naturaleza halogenada del compuesto lo convierte en un precursor valioso en el desarrollo de agentes antimicrobianos. Su reactividad con varios sustratos orgánicos puede conducir a nuevas clases de antimicrobianos, abordando la creciente preocupación de la resistencia a los antibióticos .
Creación de Materiales Poliméricos Avanzados
En la ciencia de los materiales, This compound puede utilizarse para introducir átomos de halógeno en los polímeros, mejorando su estabilidad térmica y resistencia química. Esta aplicación es crucial para la creación de materiales avanzados para la industria aeroespacial y la electrónica .
Reacciones de Síntesis Orgánica
Este compuesto sirve como un reactivo versátil en la síntesis orgánica, particularmente en reacciones de halogenación. Puede utilizarse para introducir grupos funcionales cloro y yodo en moléculas orgánicas, lo que es un paso clave en la síntesis de muchos compuestos orgánicos .
Química Analítica
En química analítica, This compound puede utilizarse como un compuesto estándar o de referencia en varios análisis espectroscópicos, como RMN y espectrometría de masas, debido a su estructura molecular única .
Investigación sobre la Unión Halógena
La capacidad del compuesto para formar enlaces halógenos lo convierte en un tema interesante para la investigación en el campo de la ingeniería de cristales y el reconocimiento molecular. Los estudios sobre la unión halógena pueden conducir al desarrollo de nuevos sensores moleculares y catalizadores .
Química Medicinal
En química medicinal, la introducción de halógenos puede alterar significativamente la actividad biológica de un compuesto. This compound puede utilizarse para sintetizar análogos halogenados de compuestos medicinales, lo que podría conducir a fármacos con mayor eficacia y menor toxicidad .
Química Ambiental
Debido a su contenido de halógeno, este compuesto puede utilizarse en la investigación de química ambiental para estudiar el impacto de los compuestos halogenados en la atmósfera y la capa de ozono. Puede servir como un compuesto modelo para comprender el comportamiento de los compuestos orgánicos volátiles (COV) en el medio ambiente .
Safety and Hazards
This compound is classified as an irritant, with hazard statements H315-H319-H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist/vapors/spray, avoiding contact with skin and eyes, and not ingesting the compound .
Mecanismo De Acción
Target of Action
This compound is a chemical intermediate , which suggests that it may interact with various molecules during chemical reactions.
Mode of Action
As a chemical intermediate, it likely participates in various chemical reactions, where it interacts with other molecules to form new compounds .
Biochemical Pathways
Given its role as a chemical intermediate, it may be involved in multiple pathways depending on the specific reactions it participates in .
Result of Action
As a chemical intermediate, its effects would largely depend on the specific reactions it is involved in and the resulting compounds .
Análisis Bioquímico
Biochemical Properties
1-Chloro-2-iodo-1,1,2-trifluoroethane plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-Chloro-2-iodo-1,1,2-trifluoroethane to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 1-Chloro-2-iodo-1,1,2-trifluoroethane on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt normal cellular metabolism by interfering with key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Chloro-2-iodo-1,1,2-trifluoroethane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 1-Chloro-2-iodo-1,1,2-trifluoroethane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-2-iodo-1,1,2-trifluoroethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Chloro-2-iodo-1,1,2-trifluoroethane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Chloro-2-iodo-1,1,2-trifluoroethane vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes. Studies have identified threshold effects, where specific dosages result in significant biological responses. High doses of 1-Chloro-2-iodo-1,1,2-trifluoroethane have been associated with toxic effects, including organ damage and disruption of normal physiological functions .
Metabolic Pathways
1-Chloro-2-iodo-1,1,2-trifluoroethane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 1-Chloro-2-iodo-1,1,2-trifluoroethane within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and distribution, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of 1-Chloro-2-iodo-1,1,2-trifluoroethane is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
1-chloro-1,1,2-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF3I/c3-2(5,6)1(4)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGRFUEHPBOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956813 | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354-26-7 | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 1-chloro-2-iodo-1,1,2-trifluoroethane when exposed to UV light at 267 nm?
A1: When exposed to UV light at 267 nm, 1-chloro-2-iodo-1,1,2-trifluoroethane undergoes photodissociation, primarily breaking the C-I bond. This process yields both ground state I(2P3/2) and excited state I(2P1/2) atoms. The study found a high quantum yield (>0.9) for the excited state I(2P1/2) at this wavelength []. Furthermore, analysis of the kinetic energy release suggests significant internal energy deposition in the resulting CF2ClCHF• radical, leading to secondary C-Cl bond rupture in many cases [].
Q2: How does the orientation of the 1-chloro-2-iodo-1,1,2-trifluoroethane molecule influence its photodissociation at 267 nm?
A2: The research utilized a hexapole-oriented molecular beam, revealing that the transition dipole moment during photoabsorption at 267 nm is nearly parallel to the C-I bond axis, positioned at 90° ± 15° to the molecular dipole moment []. This specific orientation plays a significant role in determining the photodissociation dynamics and the subsequent branching ratios of the different product channels.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



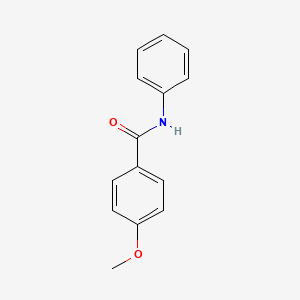
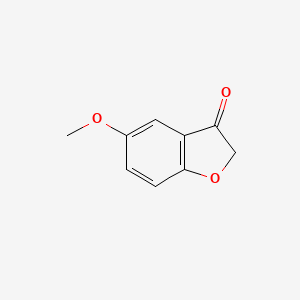
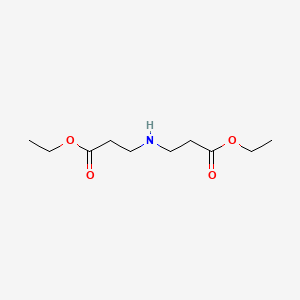
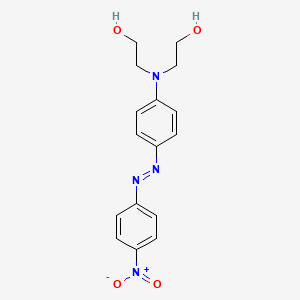
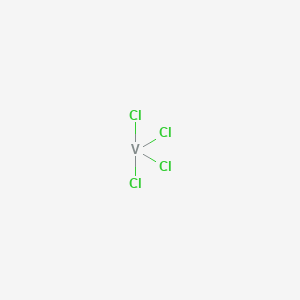
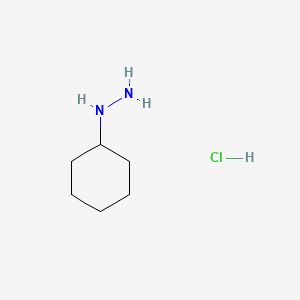

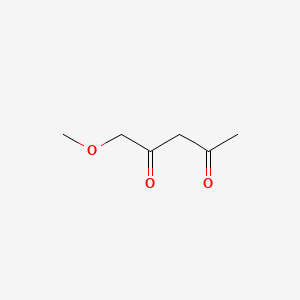
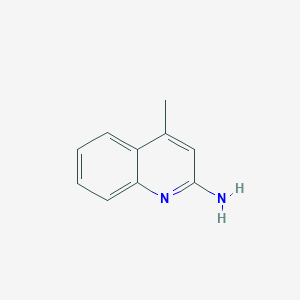
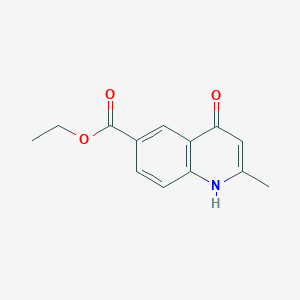
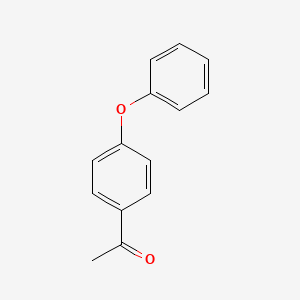
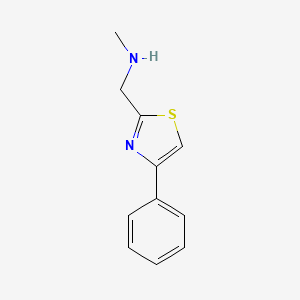
![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)
